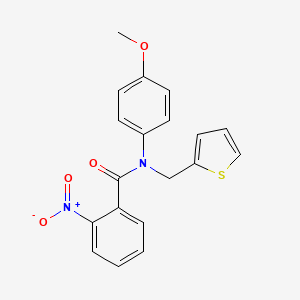
5-(3-fluoro-4-methylphenyl)-N-(3-methylphenyl)-1,2-oxazole-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(3-fluoro-4-methylphenyl)-N-(3-methylphenyl)-1,2-oxazole-3-carboxamide is a synthetic organic compound known for its unique chemical structure and potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. This compound features a combination of fluorine, methyl groups, and an oxazole ring, which contribute to its distinct chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-fluoro-4-methylphenyl)-N-(3-methylphenyl)-1,2-oxazole-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving an appropriate precursor such as an α-haloketone and an amide.
Introduction of the Fluoro and Methyl Groups: The fluoro and methyl groups are introduced via electrophilic aromatic substitution reactions.
Coupling Reaction: The final step involves coupling the oxazole ring with the substituted phenyl groups using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction conditions such as temperature, solvent, and reaction time, and employing purification techniques like recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
5-(3-fluoro-4-methylphenyl)-N-(3-methylphenyl)-1,2-oxazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), potentially converting the oxazole ring to an amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogenating agents, nucleophiles like amines or alcohols
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols.
Aplicaciones Científicas De Investigación
5-(3-fluoro-4-methylphenyl)-N-(3-methylphenyl)-1,2-oxazole-3-carboxamide has several scientific research applications:
Medicinal Chemistry: This compound can be explored for its potential as a pharmaceutical agent due to its unique structure, which may interact with biological targets in novel ways.
Biological Studies: It can be used in studies to understand its effects on various biological pathways and its potential as a therapeutic agent.
Materials Science: The compound’s unique chemical properties make it a candidate for developing new materials with specific functionalities, such as in organic electronics or as a building block for polymers.
Mecanismo De Acción
The mechanism of action of 5-(3-fluoro-4-methylphenyl)-N-(3-methylphenyl)-1,2-oxazole-3-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The fluorine and methyl groups can enhance binding affinity and selectivity, while the oxazole ring may facilitate interactions with specific biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
- 5-(3-fluoro-4-methylphenyl)-1,2-oxazole-3-carboxamide
- 5-(3-methylphenyl)-1,2-oxazole-3-carboxamide
- 5-(4-methylphenyl)-1,2-oxazole-3-carboxamide
Uniqueness
Compared to similar compounds, 5-(3-fluoro-4-methylphenyl)-N-(3-methylphenyl)-1,2-oxazole-3-carboxamide stands out due to the presence of both fluoro and methyl groups, which can significantly influence its chemical reactivity and biological activity. These substituents may enhance its stability, binding affinity, and selectivity in various applications.
Propiedades
Fórmula molecular |
C18H15FN2O2 |
|---|---|
Peso molecular |
310.3 g/mol |
Nombre IUPAC |
5-(3-fluoro-4-methylphenyl)-N-(3-methylphenyl)-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C18H15FN2O2/c1-11-4-3-5-14(8-11)20-18(22)16-10-17(23-21-16)13-7-6-12(2)15(19)9-13/h3-10H,1-2H3,(H,20,22) |
Clave InChI |
WLVQZCQETALQKD-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC=C1)NC(=O)C2=NOC(=C2)C3=CC(=C(C=C3)C)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


methanone](/img/structure/B11352123.png)
![N-[2-(2-chlorophenyl)-2-(morpholin-4-yl)ethyl]-3,4,6-trimethyl-1-benzofuran-2-carboxamide](/img/structure/B11352124.png)
![2-{[2-(4-chloro-3-methylphenoxy)ethyl]sulfanyl}-1-methyl-1H-benzimidazole](/img/structure/B11352133.png)
![N-cyclohexyl-1-[(2-methylbenzyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B11352145.png)
![(4-Propoxyphenyl){4-[2-(pyridin-4-yl)ethyl]piperazin-1-yl}methanone](/img/structure/B11352152.png)
![2-(9-fluoro-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-phenylacetamide](/img/structure/B11352153.png)


![2-(9-fluoro-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-(2-methoxyphenyl)acetamide](/img/structure/B11352168.png)
![N-(diphenylmethyl)-1-[(4-fluorobenzyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B11352170.png)
![(4-Fluorophenyl){4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}methanone](/img/structure/B11352185.png)
![2-[1-(4-chloro-3-methylphenoxy)ethyl]-1H-benzimidazole](/img/structure/B11352186.png)
![N-(2,3-dimethylphenyl)-3-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B11352189.png)
![2-chloro-N-{[1-(morpholin-4-yl)cyclohexyl]methyl}benzamide](/img/structure/B11352206.png)
